2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a cycloheptatrienone ring substituted with a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one typically involves the reaction of cyclohepta-2,4,6-trien-1-one with cyclohexylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-2,4,6-trien-1-one: A related compound with a similar ring structure but without the cyclohexylamino group.
Tropone: Another compound with a cycloheptatrienone ring, known for its aromatic properties.
Tropolone: A derivative of tropone with an additional hydroxyl group, which imparts different chemical properties.
Uniqueness
2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one is unique due to the presence of the cyclohexylamino group, which can significantly alter its chemical reactivity and potential applications compared to its analogs. This substitution can enhance its interactions with other molecules and expand its utility in various fields.
Properties
IUPAC Name |
2-(cyclohexylamino)cyclohepta-2,4,6-trien-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-10-6-2-5-9-12(13)14-11-7-3-1-4-8-11/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDCJTIDXAPWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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